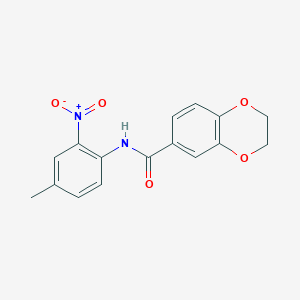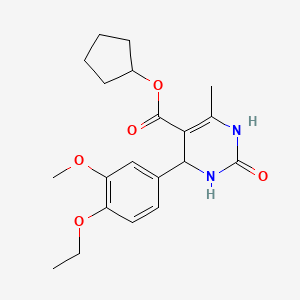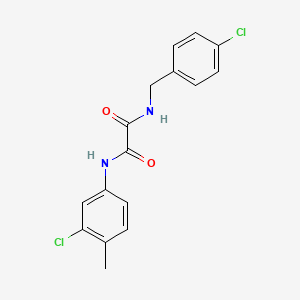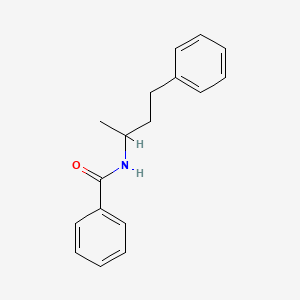
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research. This compound is also known as CDDO-Me or bardoxolone methyl. It is a synthetic triterpenoid that has shown promising results in various studies due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.
作用機序
The mechanism of action of CDDO-Me is complex and involves multiple pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. CDDO-Me has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, CDDO-Me has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CDDO-Me has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. CDDO-Me has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. Furthermore, CDDO-Me has been shown to inhibit angiogenesis, which is crucial for cancer progression.
実験室実験の利点と制限
CDDO-Me has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, CDDO-Me has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for the study of CDDO-Me. One potential direction is the development of CDDO-Me derivatives with improved solubility and bioavailability. Another potential direction is the investigation of CDDO-Me's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential of CDDO-Me as an anticancer agent in clinical trials.
Conclusion:
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various studies. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties. The mechanism of action of CDDO-Me is complex and involves multiple pathways. CDDO-Me has several advantages for lab experiments, but it also has some limitations. There are several potential future directions for the study of CDDO-Me, including the development of CDDO-Me derivatives and investigating its potential as a therapeutic agent for neurodegenerative disorders.
合成法
The synthesis of CDDO-Me involves several steps. The starting material is 2,3-dimethylphenol, which undergoes several reactions to form the final product. The synthesis process involves the use of various reagents and solvents, including chloroform, methanol, and acetic anhydride. The final product is obtained as a yellow powder and is purified through recrystallization.
科学的研究の応用
CDDO-Me has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. CDDO-Me has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-6-4-9-15(12(11)2)21-18(22)16(20)17(19(21)23)25-14-8-5-7-13(10-14)24-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCSNNSNTFWEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)OC3=CC=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,3-dimethylphenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4958272.png)
![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)


![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)